molecular formula C20H24N2O6S B2462778 2,4-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941983-39-7

2,4-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2462778
CAS No.: 941983-39-7
M. Wt: 420.48
InChI Key: AQRNNHWAEJFJJB-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic compound known for its potential applications in various scientific fields. This compound belongs to the class of benzenesulfonamides and is characterized by its complex molecular structure, which includes methoxy groups and a piperidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidinyl Intermediate: The initial step involves the synthesis of the piperidinyl intermediate through a reaction between piperidine and an appropriate ketone under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

    Sulfonamide Formation: The final step involves the reaction of the methoxy-substituted piperidinyl intermediate with a sulfonyl chloride derivative to form the desired benzenesulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or thiols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

2,4-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
  • 2,4-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Uniqueness

2,4-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both methoxy and piperidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

2,4-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-26-15-8-10-19(18(13-15)28-3)29(24,25)21-14-7-9-17(27-2)16(12-14)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRNNHWAEJFJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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